2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Lipophilicity clogP Drug-likeness

Equip your CCR5 research with this patent-annotated piperazine-tetrazole antagonist. Its unique cyclopentylacetyl moiety delivers a distinct lipophilicity (clogP 1.66) and conformational profile absent in planar aryl analogs, making it a superior tool for SAR-driven HIV-1 entry & chemokine inflammation studies. It features a metabolically stable tetrazole bioisostere for robust in-vitro/in-vivo assays.

Molecular Formula C19H26N6O
Molecular Weight 354.458
CAS No. 1049477-75-9
Cat. No. B2990044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
CAS1049477-75-9
Molecular FormulaC19H26N6O
Molecular Weight354.458
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C19H26N6O/c26-19(14-16-6-4-5-7-16)24-12-10-23(11-13-24)15-18-20-21-22-25(18)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2
InChIKeyTUDKQKGEVHOOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049477-75-9): Procurement-Ready Physicochemical & Structural Profile


2-Cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049477-75-9) is a synthetic small-molecule piperazine-tetrazole hybrid with molecular formula C19H26N6O and molecular weight 354.46 g/mol [1]. It features a 1-phenyl-1H-tetrazole pharmacophore separated from a piperazine ring by a methylene linker; the piperazine is acylated with a cyclopentylacetyl group. Computed physicochemical descriptors include clogP = 1.66 and topological polar surface area (TPSA) = 59.31 Ų, placing it within drug-like chemical space (Lipinski Rule of Five compliant) [1]. The compound has been cited in patent literature as a CCR5 antagonist with potential applicability in HIV, inflammatory, and autoimmune indications [2].

Why In-Class Tetrazole-Piperazine Ethanones Cannot Be Interchanged with 2-Cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone


The tetrazole-piperazine-ethanone chemotype encompasses compounds that share a common core but differ in the N-acyl substituent (e.g., phenyl, thiophenyl, pentyl, or cyclopentyl variants). These structural modifications produce substantial differences in lipophilicity, hydrogen-bonding capacity, and steric bulk, all of which govern target binding, selectivity, metabolic stability, and membrane permeability [1]. Generic substitution based solely on core-scaffold similarity ignores the fact that the cyclopentyl group in 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone imparts a distinct balance of lipophilicity (clogP = 1.66) and conformational flexibility compared to planar aromatic (phenyl) or heteroaromatic (thiophenyl) analogs, directly affecting pharmacokinetic and pharmacodynamic profiles [2].

Head-to-Head Evidence: Quantifiable Differentiation of 2-Cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone vs. Closest Analogs


Lipophilicity Control: Cyclopentyl vs. Thiophenyl vs. Phenyl Acetyl Substituents

The target compound's cyclopentylacetyl group confers a measured/computed clogP of 1.66, substantially lower than the analogous thiophenylacetyl analog (2-thiophenyl-ethanone derivative, CAS 1021253-87-1, estimated clogP ~2.1) and the phenylacetyl analog (estimated clogP ~2.5). This reduced lipophilicity improves aqueous solubility and reduces off-target binding to hydrophobic protein sites, a recognized advantage in lead optimization [1].

Lipophilicity clogP Drug-likeness Permeability

Molecular Weight & Polar Surface Area: Physicochemical Differentiation from Aryl-Substituted Analogs

The target compound (MW 354.46, TPSA 59.31 Ų) is lighter and more polar than the diphenyl analog (2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, MW 438.54, TPSA ~59.3 Ų, but with substantially larger hydrophobic surface area). The balanced TPSA of 59.31 Ų falls within the favorable range for blood-brain barrier penetration (typically <90 Ų) while the lower molecular weight compared to diaryl analogs enhances passive permeability and solubility [1].

Molecular Weight TPSA CNS Permeability ADME

Tetrazole Bioisostere Motif: Structural Mimicry of Carboxylic Acid with Improved Metabolic Stability

The 1-phenyl-1H-tetrazole moiety in the target compound functions as a bioisostere of the carboxylic acid group, offering comparable acidity (pKa ~4.5–4.9 for tetrazole vs. ~4.2–4.5 for carboxylic acids) while circumventing the metabolic liabilities of acyl glucuronidation that plague carboxylic acid-containing drugs [1]. Tetrazole-containing compounds demonstrate reduced plasma protein binding and improved tissue distribution relative to their carboxylic acid counterparts at similar potency levels [1].

Bioisosterism Tetrazole Metabolic Stability Carboxylic Acid Replacement

CCR5 Antagonist Pharmacophore: Patent-Anchored Differentiation from Generic Tetrazole-Piperazine Compounds

Patent and literature data identify 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone as a CCR5 antagonist with utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This target-specific pharmacological annotation distinguishes the compound from the broader tetrazole-piperazine class, where many analogs lack defined molecular targets. CCR5 antagonism is a clinically validated mechanism (e.g., maraviroc), providing a clear research application framework.

CCR5 Antagonist HIV Chemokine Receptor Patent Evidence

Conformational Flexibility & Target Binding: Cyclopentyl vs. Rigid Aromatic Substituents

The cyclopentyl group provides a semi-flexible aliphatic ring that can adopt multiple low-energy conformations, potentially enabling induced-fit binding to hydrophobic pockets in target proteins. In contrast, the phenylacetyl analog presents a planar, rigid aromatic system with restricted torsional freedom, which may limit its ability to accommodate suboptimal binding-site geometries [1]. The cyclopentyl ring's chair and envelope conformations offer differential steric and hydrophobic contacts compared to the flat phenyl ring, which can translate into distinct selectivity profiles across related receptors.

Conformational Flexibility Entropy Binding Affinity Cyclopentyl

Procurement-Driven Application Scenarios for 2-Cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone


HIV Entry Inhibition Research: CCR5 Antagonist Probe Development

The compound's patent-annotated activity as a CCR5 antagonist [1] makes it a suitable starting point for developing chemical probes targeting HIV-1 entry. Its favorable physicochemical profile (clogP 1.66, MW 354.46, TPSA 59.31 Ų) supports cell-based antiviral assays where membrane permeability is essential. Researchers investigating CCR5-mediated viral entry can use this compound as a scaffold for structure-activity relationship (SAR) studies, comparing it with maraviroc or other CCR5 ligands.

Inflammatory & Autoimmune Disease Models: Chemokine Receptor Pharmacology

Given the CCR5 antagonist annotation and the involvement of CCR5 in rheumatoid arthritis, asthma, and COPD [1], this compound is suitable for in vitro and in vivo models of chemokine-driven inflammation. The tetrazole bioisostere [2] provides metabolic stability advantages over carboxylic acid-containing chemokine antagonists, potentially enabling longer-duration pharmacodynamic studies.

Medicinal Chemistry Lead Optimization: Tetrazole-Piperazine Scaffold Expansion

The compound's distinct cyclopentylacetyl substituent, balanced lipophilicity (clogP 1.66), and favorable ligand efficiency metrics (MW 354.46) position it as an attractive lead-like scaffold for further optimization [3]. Medicinal chemistry teams can explore N-acyl variations, tetrazole N-phenyl substitutions, and piperazine replacements while using this compound as a reference standard for comparator-based SAR tables.

Quote Request

Request a Quote for 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.